molecular formula C12H14N2O5 B13788033 N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide

N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide

Cat. No.: B13788033
M. Wt: 266.25 g/mol
InChI Key: SWSUVHFHVVJHAA-YRNVUSSQSA-N
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Description

N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a hydroxyimino-oxo-butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent, such as acetyl chloride, under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the oxime group to an amine, using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Uniqueness: N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a hydroxyimino-oxo-butyramide moiety that allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-hydroxy-2-nitrosobut-2-enamide

InChI

InChI=1S/C12H14N2O5/c1-7(15)11(14-17)12(16)13-9-6-8(18-2)4-5-10(9)19-3/h4-6,15H,1-3H3,(H,13,16)/b11-7+

InChI Key

SWSUVHFHVVJHAA-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=C(C=CC(=C1)OC)OC)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=C(C=CC(=C1)OC)OC)N=O)O

Origin of Product

United States

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